molecular formula C11H14O2 B1676463 Methyleugenol CAS No. 93-15-2

Methyleugenol

Cat. No. B1676463
CAS RN: 93-15-2
M. Wt: 178.23 g/mol
InChI Key: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
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Description

Methyleugenol is an allyl-chain-substituted guaiacol that structurally resembles safrole . It is a colorless to pale yellow, oily liquid with an odor of cloves and carnations . It is insoluble in water, glycol, and propylene glycol and soluble in ethanol, ethyl ether, chloroform, and many other organic solvents .


Synthesis Analysis

Methyl eugenol can be synthesized from eugenol using dimethyl sulphate . The result is dried with anhydrous Na2SO4 and n-hexane is separated by the rotary evaporator . The result of the synthesis was analyzed using GC-MS and Fourier Transform Infrared (FTIR) .


Molecular Structure Analysis

Methyleugenol has a molecular formula of C11H14O2 and a molecular weight of 178.2277 . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-4-5-9-6-7-10 (12-2)11 (8-9)13-3/h4,6-8H,1,5H2,2-3H3 .


Chemical Reactions Analysis

Eugenol derivatives, including methyleugenol, are produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group . The derivatives had a promising antibacterial potential .


Physical And Chemical Properties Analysis

Methyleugenol is denser than water and will sink . The specific gravity is 1.0396 at 68°F .

Scientific Research Applications

Biosynthesis Research

Methyleugenol plays a significant role in biosynthesis research. It is found in the essential oil of Melaleuca bracteata leaves, which contains 90.46% methyleugenol . This makes it an ideal material for studying the biosynthetic pathway of methyleugenol. Eugenol synthase (EGS) is one of the key enzymes involved in the synthesis of methyleugenol .

Insect Behavior and Pollination

Methyleugenol has a crucial role in nature, especially in relation to insect behavior and pollination . Many aromatic plant volatile compounds contain methyleugenol, which is an attractant for insect pollination . It has been used in fruit fly surveys, quarantine detection, estimation of native fruit fly populations, and control of tephritid fruit flies .

Antibacterial Properties

Methyleugenol also has antibacterial properties . This makes it useful in the development of new antibacterial agents. However, more research is needed to fully understand its potential in this area.

Antioxidant Properties

In addition to its antibacterial properties, methyleugenol also has antioxidant properties . This suggests that it could be used in the development of new antioxidant agents, potentially contributing to the prevention of diseases caused by oxidative stress.

Covalently Modified Protein Adducts Detection

Methyleugenol has been used in the detection of covalently modified protein adducts in livers of rats . This suggests its potential use in biomedical research, particularly in understanding liver diseases.

Antidepressant Effect

Research has shown that Methyleugenol has an antidepressant effect in a neuroendocrine model . This suggests its potential use in the development of new treatments for depression.

Safety and Hazards

Methyleugenol may cause an allergic skin reaction, serious eye irritation, and is toxic to aquatic life . Symptoms of exposure to this compound include nausea, vomiting, diarrhea, circulatory collapse, dizziness, rapid and shallow breathing, unconsciousness, convulsions, abdominal burning, dysuria, hematuria, tachycardia, bronchial irritation, anuria, pulmonary edema, bronchial pneumonia, and renal damage .

Future Directions

Methyleugenol is a common phenylpropanoid found in many plant species, particularly in spices and medicinal plants . It can be converted to other useful phenylpropanoids either to elemicin or myristicin, and then, in the latter compound, to dillapiole, via the regulation of two genes in Perilla frutescens (Lamiaceae) . This suggests that methyleugenol could serve as a valuable catalyst for generating bioactive compounds in the future .

Mechanism of Action

Target of Action

Methyleugenol, a phenylpropanoid, is found in several herbs and spices . It primarily targets DNA and human topoisomerases . Topoisomerases are crucial enzymes that regulate and adjust the topologic states of DNA and are involved in all processes of DNA processing .

Mode of Action

Methyleugenol and its oxidative metabolites, methyleugenol-2′,3′-epoxide and 3′-oxomethylisoeugenol, interact with DNA and human topoisomerases . These metabolites significantly enhance DNA damage in human colon carcinoma cells . They also increase the cellular phosphorylated H2AX level, a biomarker of DNA double-strand breaks . Furthermore, these metabolites inhibit the activity of recombinant topoisomerase I .

Biochemical Pathways

Methyleugenol is directly derived from eugenol, a product from phenylalanine (an essential amino acid) through caffeic acid and ferulic acid via 'the shikimate pathway’ . Eugenol synthase (EGS) is one of the key enzymes involved in the synthesis of methyleugenol . Two eugenol synthase genes (MbEGS1 and MbEGS2) present in M. bracteata, where MbEGS1 and MbEGS2 were mainly expressed in flowers, followed by leaves, and had the lowest expression levels in stems .

Pharmacokinetics

The pharmacokinetics of methyleugenol have been studied in combination with other drugs such as diclofenac or ketorolac . The plasma concentrations of these drugs were determined by HPLC and pharmacokinetics parameters were assessed . .

Result of Action

Methyleugenol and its oxidative metabolites induce DNA damage and interact with human topoisomerases . They significantly enhance DNA damage in human colon carcinoma cells . Both of these metabolites also showed a significant induction of micronuclei in HT29 cells .

Action Environment

Environmental factors can affect the biosynthesis of essential oils like methyleugenol by regulating the mevalonic acid, methylerythritol-4-phosphate, and DOXP pathways . These environmental factors also have a prominent impact on the stability of essential oils . .

properties

IUPAC Name

1,2-dimethoxy-4-prop-2-enylbenzene
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InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
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InChI Key

ZYEMGPIYFIJGTP-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)CC=C)OC
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Molecular Formula

C11H14O2
Record name METHYLEUGENOL
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DSSTOX Substance ID

DTXSID5025607
Record name 1,2-Dimethoxy-4-(2-propen-1-yl)benzene
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Molecular Weight

178.23 g/mol
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Physical Description

Methyleugenol is a clear colorless to pale yellow liquid with a spicy earthy odor. Bitter burning taste. (NTP, 1992), Colorless to pale yellow liquid; [Merck Index] Slightly herbal odor; [HSDB], Liquid, Colourless to pale yellow liquid; Clove-carnation aroma
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Boiling Point

490.5 °F at 760 mmHg (NTP, 1992), 254.7 °C
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Flash Point

210 °F (NTP, 1992), 99 °C, 99 °C (210 °F) (closed cup)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in most organic solvents, Soluble in ethanol, ethyl ether, Soluble in fixed oils; insoluble in glycerin and propylene glycol, In water, 500 mg/L at 25 °C, 0.5 mg/mL at 25 °C, Insoluble in water; soluble in most fixed oils; insoluble in glycerol and propylene glycol, Soluble (in ethanol)
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Density

1.0396 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.032-1.036 at 25 °C, 1.032-1.036
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Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.02 mmHg at 68 °F ; 1 mmHg at 185.0 °F (NTP, 1992), 0.01 [mmHg], 0.012 mm Hg at 25 °C (extrapolated)
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Product Name

Methyleugenol

Color/Form

Crystals from hexane, Colorless to pale yellow liquid

CAS RN

93-15-2
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Melting Point

25 °F (NTP, 1992), -4 °C
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Synthesis routes and methods I

Procedure details

33 parts of eugenol, 50 parts of dimethyl carbonate and 2 parts of tri-n-butylphosphine are kept for 15 hours at 190° C. Working up takes place as described in Example 24. 31 parts (88% of theory, based on converted eugenol) of eugenol methyl ether of boiling point 69°-70° C./0.13 mbar are obtained. The conversion is virtually quantitative.
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Synthesis routes and methods II

Procedure details

Chemicals were purchased from Sigma-Aldrich Chemical Company (St. Louis, Mo.) unless noted. Plant oils were manufactured by Aura Cacia (Weaverville, Calif.). Juvocimene was synthesized as described (Mestres, R. and E. Munoz, 1996, Synthetic Comm., 26:1309-1319). Myristicin, apiole, bergamotin, tangeretin, bisabolol, and cucurbitacin were obtained from Indofine Chemical Company (Somerville, N.J.). Methyleugenol was provided by the Batelle Chemical Company (Columbus, Ohio). Man-made insecticides were purchased from Chem Service (West Chester, Pa.). The precocene-like suicide substrate 3,4-dimethoxyisopentenylphenol was prepared as described Bowers, W. S., et al., 1976, Science, 217:647-648) except that a 3,4-dimethoxylated reactant was used.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyleugenol
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Methyleugenol
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Methyleugenol
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Methyleugenol
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Methyleugenol
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Methyleugenol

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